1-异丁基-1H-吡唑-5-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

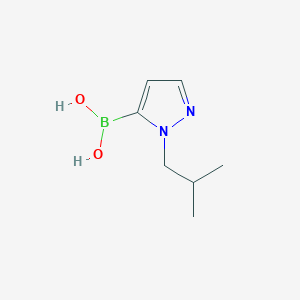

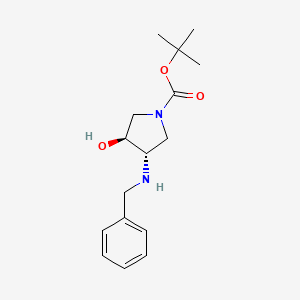

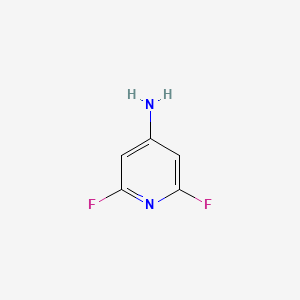

“1-Isobutyl-1H-pyrazole-5-boronic acid” is a chemical compound with the molecular formula C7H13BN2O2 . It is a white to yellow solid and is often used in laboratory settings .

Molecular Structure Analysis

The molecular structure of “1-Isobutyl-1H-pyrazole-5-boronic acid” is represented by the InChI code 1S/C7H13BN2O2/c1-6(2)5-10-7(8(11)12)3-4-9-10/h3-4,6,11-12H,5H2,1-2H3 .

Chemical Reactions Analysis

Boronic acids, including “1-Isobutyl-1H-pyrazole-5-boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is used to form carbon-carbon bonds and is known for its mild and functional group tolerant reaction conditions .

Physical And Chemical Properties Analysis

“1-Isobutyl-1H-pyrazole-5-boronic acid” is a white to yellow solid . It has a molecular weight of 168 . The compound should be stored in an inert atmosphere and under -20°C .

科学研究应用

多吡唑酸盐和硼酸衍生物

多吡唑酸盐,包括硼酸衍生的多吡唑酸盐,在配位化学的发展中至关重要。它们用于与较重的第 13 族和 14 族元素形成配合物,从而促进对金属-配体相互作用的理解,并合成具有在催化、分子识别和功能材料开发中潜在应用的新型材料 (Muñoz-Hernández & Montiel-Palma,2009)。这些研究强调了基于吡唑的配体与各种金属配位的结构多样性和多功能性,为探索新材料和化学过程奠定了基础。

基于吡唑的药物发现

吡唑衍生物,类似于 1-异丁基-1H-吡唑-5-硼酸中的结构基序,由于其广泛的生物活性,是药物化学的基石。这些化合物已被确定为针对多种疾病的潜在治疗剂,包括癌症、微生物感染和炎症性疾病。对吡唑支架的研究已导致发现具有抗癌、中枢神经系统药剂、抗感染、抗炎和 CRF1 拮抗剂性质的化合物 (Cherukupalli 等人,2017)。此类研究有助于持续寻找针对各种生物靶点的疗效和特异性更好的新药。

吡唑啉衍生物在治疗中的应用

吡唑啉衍生物的治疗应用,其与 1-异丁基-1H-吡唑-5-硼酸具有相似的核心结构,已被广泛探索。这些化合物表现出广泛的药理作用,包括抗菌、抗炎、抗抑郁和抗癌活性。这种多样性强调了吡唑啉及相关化合物在新治疗剂开发中的潜力 (Shaaban, Mayhoub, & Farag, 2012)。吡唑啉衍生物的探索突出了杂环化合物在药物发现中的重要性,为各种疾病的新疗法提供了途径。

硼酸在生物传感和材料科学中的应用

硼酸的独特特性,包括其与二醇和碳水化合物形成可逆共价键的能力,使其在生物传感器和材料科学的发展中非常有价值。该领域的研究已经导致了针对糖、糖化血红蛋白 (HbA1c) 和氟离子的传感器,利用硼酸与分析物之间的特定相互作用进行选择性检测 (Wang 等人,2014)。这些发展说明了硼酸衍生物在分析化学和诊断应用中的潜力,其中特异性和灵敏度至关重要。

作用机制

Target of Action

1-Isobutyl-1H-pyrazole-5-boronic acid is primarily used as a reagent in the synthesis of various compounds. It has been used in the synthesis of imidazo[1,2-a]pyrazine derivatives as potent phosphodiesterase 10A inhibitors . The primary target of this compound, therefore, would be the enzymes or proteins involved in these biochemical reactions.

Mode of Action

The compound is an organoboron reagent used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step . This allows for the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely applied in the formation of carbon-carbon bonds, a fundamental process in organic chemistry . The products of these reactions can then participate in various other biochemical pathways, depending on their structure and functional groups.

Pharmacokinetics

The compound’s stability and reactivity in various conditions are crucial for its effectiveness in suzuki–miyaura coupling reactions .

Result of Action

The primary result of the action of 1-Isobutyl-1H-pyrazole-5-boronic acid is the formation of new carbon-carbon bonds through Suzuki–Miyaura coupling reactions . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and complex organic molecules .

Action Environment

The efficacy and stability of 1-Isobutyl-1H-pyrazole-5-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it participates are typically carried out under mild and functional group tolerant conditions . The compound is relatively stable and environmentally benign, making it suitable for use in these reactions .

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

未来方向

Boronic acids, including “1-Isobutyl-1H-pyrazole-5-boronic acid”, continue to be valuable building blocks in organic synthesis . Future research may focus on developing new synthesis methods and applications for these compounds. For instance, the protodeboronation of boronic esters, which is not well developed, could be a potential area of exploration .

属性

IUPAC Name |

[2-(2-methylpropyl)pyrazol-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BN2O2/c1-6(2)5-10-7(8(11)12)3-4-9-10/h3-4,6,11-12H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVFMCUVLDWEDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1CC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465368 |

Source

|

| Record name | 1-Isobutyl-1H-pyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

847818-64-8 |

Source

|

| Record name | 1-Isobutyl-1H-pyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isoxazolo[5,4-c]pyridin-3-ol](/img/structure/B1312757.png)

![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)